molecular formula C6H16N2 B1526443 (2-Amino-3-methylbutyl)(methyl)amine CAS No. 1248416-62-7

(2-Amino-3-methylbutyl)(methyl)amine

Cat. No. B1526443
M. Wt: 116.2 g/mol
InChI Key: LMBYDKQMLXSAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Amino-3-methylbutyl)(methyl)amine” is a chemical compound with the molecular formula C6H16N2 . It is also known as N1,3-dimethylbutane-1,3-diamine dihydrochloride . The compound is typically stored at room temperature .


Synthesis Analysis

The synthesis of amines like “(2-Amino-3-methylbutyl)(methyl)amine” can be achieved through alkylation, where ammonia or 1º-amines react with alkyl halides in an SN2 reaction . The product of the reaction is an ammonium salt, which can be deprotonated with NaOH to produce the neutral amine .


Molecular Structure Analysis

The molecular weight of “(2-Amino-3-methylbutyl)(methyl)amine” is 116.20 . The InChI code for this compound is 1S/C6H16N2.2ClH/c1-6(2,7)4-5-8-3;;/h8H,4-5,7H2,1-3H3 .


Chemical Reactions Analysis

Amines like “(2-Amino-3-methylbutyl)(methyl)amine” can undergo various reactions. They can react with carbonyl compounds to form imines . They can also react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . Furthermore, they can react with nitrous acid to form unstable diazonium salts which spontaneously decompose .


Physical And Chemical Properties Analysis

Amines are basic and can neutralize carboxylic acids to form the corresponding ammonium carboxylate salts . They have boiling points that are higher than alkanes but lower than alcohols of comparable molar mass . The solubility of amines in water is at the borderline of five or six carbon atoms . The compound “(2-Amino-3-methylbutyl)(methyl)amine” is soluble in alcohols and water .

Scientific Research Applications

  • Amine-functionalized Metal–Organic Frameworks (MOFs)

    • Field : Material Science
    • Application : These frameworks are used for CO2 capture due to the strong interaction between CO2 and basic amino functionalities .
    • Method : The most widely used method is in situ synthesis, but post-modification and physical impregnation methods are also developed to prepare amine-functionalized MOFs with extremely high CO2 sorption capacity at low pressures .
    • Results : Amine-functionalized MOF-based membranes exhibit excellent CO2/H2, CO2/CH4, and CO2/N2 separation performance .
  • Cellulose-based Amine Film

    • Field : Polymer Science
    • Application : These films are used in food packaging and counter top coating with the ability of inhibiting antimicrobial growth .
    • Method : The synthesis involves cellulose oxidation, amination of oxidized cellulose using fatty amine, and reduction .
    • Results : The cellulose-based amine showed excellent antimicrobial activity against gram-positive and moderate activity toward gram-negative bacteria. The films prevented the growth of gram-positive bacteria by 99.99% .
  • Secondary Amines in Asymmetric Reductive Amination

    • Field : Organic Synthesis
    • Application : Secondary amines serve as N-sources in direct asymmetric reductive amination to afford corresponding tertiary chiral amines .
    • Method : The process is carried out with the help of a selected additive set under mild conditions (0–25 °C) .
    • Results : This method allows for the effective creation of tertiary chiral amines .

Future Directions

The compound “(2-Amino-3-methylbutyl)(methyl)amine” is currently available for research use only . It is used in bulk custom synthesis, and its future directions may include further exploration of its properties and potential applications .

properties

IUPAC Name

1-N,3-dimethylbutane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-5(2)6(7)4-8-3/h5-6,8H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBYDKQMLXSAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-3-methylbutyl)(methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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